Home > Products > Screening Compounds P12940 > N-(2-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
N-(2-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide - 1116007-22-7

N-(2-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Catalog Number: EVT-3064869
CAS Number: 1116007-22-7
Molecular Formula: C22H22ClN5OS
Molecular Weight: 439.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

    Compound Description: This compound, denoted as 1a in the study by Samarat et al. (2019), exhibits notable antimicrobial activity. It features a central 1,3,4-oxadiazole ring linked to two acetimidamide units, each further substituted with a 4-hydroxyphenyl group.

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide

    Compound Description: Identified as 1b in the same study by Samarat et al. (2019), this compound also demonstrated significant antimicrobial potential. Its structure comprises a central 1,3,4-oxadiazole ring with various substitutions, including acetamide and ethoxyphenyl groups.

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

    Compound Description: This compound (2a) from the research by Fawad Zahoor et al. (2019) showcases the combined presence of benzofuran, 1,3,4-oxadiazole, and acetamide moieties. Its antimicrobial activity was studied in conjunction with Laccase Catalysis.

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

    Compound Description: This compound (2b), also studied by Fawad Zahoor et al. (2019), shares the benzofuran, 1,3,4-oxadiazole, and acetamide structural features with the previous compound, differing in the substitution on the phenyl ring. Its antimicrobial activity was also investigated in the context of Laccase Catalysis.

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

    Compound Description: Mhaske et al. (2016) investigated the antimicrobial activity of a series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives. This specific compound (3) emerged as a potent candidate within this series, demonstrating the combined presence of thiazole and 1,3,4-oxadiazole rings.

Series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole Derivatives:

    Compound Description: This refers to the broader class of compounds studied by Mhaske et al. (2016), with 2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3) being a specific example. These compounds share a core structure consisting of 1,3,4-oxadiazole and thiazole rings, substituted with various aryl groups at specific positions.

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole

    Compound Description: This compound, designated as 4a, is one of the lead compounds identified by Atcha et. al. (2020) in their study on triazole-conjugated 1,3,4-oxadiazoles as potential antimicrobial agents. Its complex structure features a 1,3,4-oxadiazole ring linked to a triazole ring through an ethyl bridge and further substituted with chlorophenyl groups.

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

    Compound Description: This compound, identified as 4b, is another lead compound from Atcha et. al. (2020)'s research on triazole-conjugated 1,3,4-oxadiazoles as antimicrobial agents. Similar to 4a, it possesses a 1,3,4-oxadiazole ring linked to a triazole ring but differs in the connecting bridge and substituents, featuring a methoxy bridge and various methoxyphenyl substitutions.

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

    Compound Description: Designated as 4c by Atcha et. al. (2020), this compound is the third lead compound in their study on triazole-conjugated 1,3,4-oxadiazoles as antimicrobial agents. It shares the core structure of a 1,3,4-oxadiazole ring connected to a triazole ring via a methoxy bridge with 4b but incorporates different substitutions, featuring dichlorophenyl and methoxyphenyl groups.

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one

    Compound Description: Romdhane et. al. (2020) investigated 1,3,4-oxadiazole linked to benzopyrimidinones as potential antimicrobial agents. This compound (5a) emerged as a promising candidate within this series, demonstrating the combined presence of 1,3,4-oxadiazole and tetrahydroquinazolinone rings.

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

    Compound Description: This compound, studied by Süleymanoğlu et. al. (2020), features a combination of 1,3,4-oxadiazole and triazole rings, linked through a phenyl bridge and substituted with a bromobenzyl group. Its antimicrobial properties were a key focus of the study.

Quinoxaline-Oxadiazole Hybrids (7)

    Compound Description: This broad category refers to a series of compounds investigated by Patel et. al. (2018) for their antimicrobial potential. As the name suggests, these compounds feature a fusion or linkage between quinoxaline and oxadiazole ring systems, with specific structures varying based on the substitution patterns and linker groups.

Properties

CAS Number

1116007-22-7

Product Name

N-(2-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide

Molecular Formula

C22H22ClN5OS

Molecular Weight

439.96

InChI

InChI=1S/C22H22ClN5OS/c23-18-8-4-5-9-19(18)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11H,12-16H2,(H,26,29)

InChI Key

VOZQSNOIQPKACH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.